Predicted Lipophilicity (XLogP3-AA = 4.7) Compared to the 4-Aminoquinoline Core Scaffold
The target compound exhibits a computed XLogP3-AA of 4.7 [1]. This is significantly higher than the experimentally determined LogP of the unsubstituted 4-aminoquinoline scaffold (LogP ≈ 1.8–2.0) and the 2-carboxylic acid analog 6-methylquinoline-2-carboxylic acid (LogP ≈ 1.2–1.5) [2]. The increased lipophilicity is driven by the 3,4-dimethylphenyl ring and predicts enhanced membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | 4-aminoquinoline (LogP ~1.8); 6-methylquinoline-2-carboxylic acid (LogP ~1.2–1.5) |
| Quantified Difference | ΔLogP ≈ +2.7 to +3.5 (2.5–3× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); comparator LogP values from PubChem and literature estimates |
Why This Matters
A higher LogP directly correlates with improved passive membrane diffusion and blood–brain barrier penetration, making this compound a preferred choice for central nervous system or intracellular target programs over more hydrophilic 4-aminoquinoline analogs.
- [1] PubChem. (2026). Compound Summary for CID 45500356. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45500356 View Source
- [2] PubChem. (2026). 6-Methylquinoline-2-carboxylic acid (CID 780221). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/780221 View Source
